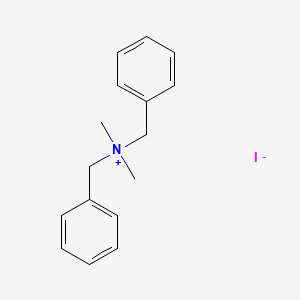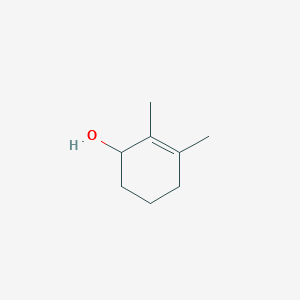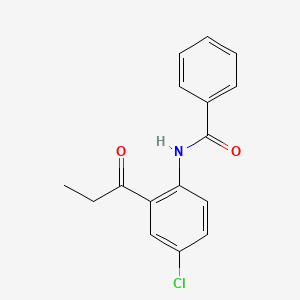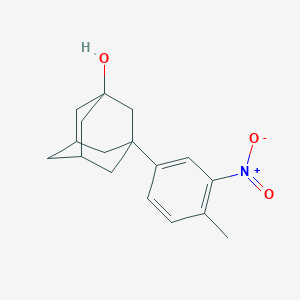
1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride
説明
1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride, also known as CPP, is a chemical compound that has been widely used in scientific research. This compound is a ketone derivative of cathinone and belongs to the class of psychoactive substances known as designer drugs. CPP is a potent stimulant that has been found to have a similar structure to other drugs such as amphetamines and cocaine.
科学的研究の応用
Subheading
Crystal Polymorphism in Anaesthetic DrugsResearchers conducted a thorough solid-state characterization of two local anaesthetic drugs, closely related to 1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride. They employed various methods like thermal analysis, spectroscopy, and X-ray diffractometry. The study revealed the formation, stability, and crystalline forms of these compounds, providing insights into their physical properties and potential applications in medical formulations (Schmidt, 2005).
Cytotoxic and Anticonvulsant Properties of Aryloxyaryl Mannich Bases
Subheading
Anticancer and Anticonvulsant ActivitiesA series of compounds, including 1-(4-aryloxyphenyl)-3-diethylamino-1-propanone hydrochlorides, were synthesized and tested for cytotoxic properties against various cancer cell lines. These compounds also demonstrated anticonvulsant properties in animal models, suggesting potential therapeutic applications in treating cancer and seizure disorders (Vashishtha et al., 2004).
Novel Cytotoxic and Anticancer Agents
Subheading
New Classes of Cytotoxic AgentsResearchers developed a new class of cytotoxic agents, including 1-aryl-3-diethylamino-1-propanone hydrochlorides. These compounds were found to be significantly cytotoxic toward various cancer cell lines, indicating their potential as anticancer agents. The study provided valuable insights into the structural features influencing their potency (Dimmock et al., 1998).
Synthesis and Bioactivity of 1-Aryl-3-(2-hydroxyethylthio)-1-propanones
Subheading
Cytotoxicity and Enzyme InhibitionA group of 1-aryl-3-piperidine-4-yl-1-propanone hydrochlorides was synthesized and evaluated for cytotoxicity and carbonic anhydrase inhibitory activities. One derivative showed effective cytotoxicity and induced apoptosis in specific cell lines, marking a step forward in drug development for targeting cancer cells (Unluer et al., 2016).
Synthesis and Evaluation of Potent Cytotoxic Agents
Subheading
Potential Potent Cytotoxic AgentsResearchers synthesized 1-Aryl-3-phenethylamino-1-propanone
hydrochlorides with the aim of creating potential potent cytotoxic agents. This study contributed to understanding the optimal reaction conditions for synthesizing compounds with similar chemical structures, a key step in drug development for targeting various diseases, particularly cancer (Mete, Gul, & Kazaz, 2007).
Cognitive Enhancement via 5-HT4 Receptor Agonists
Subheading
Cognitive Performance and 5-HT4 ReceptorsA study explored the cognitive effects of two 5-HT4 receptor agonists in a rat model. One of the compounds, being a hydrophobic agonist, effectively reversed cognitive deficits induced by atropine, highlighting the potential role of 5-HT4 receptors in enhancing cognitive performance. This finding has implications for developing treatments for cognitive disorders (Fontana et al., 1997).
Identification and Derivatization of Selected Cathinones
Subheading
Spectroscopic Studies on CathinonesThis research identified novel hydrochloride salts of cathinones and examined their properties through various spectroscopic methods. The study provides a foundation for identifying and understanding the structure and behavior of similar compounds (Nycz et al., 2016).
Haloperidol Exposure in Children
Subheading
Monitoring Drug ExposureA study developed a method for monitoring Haloperidol, a drug related to 1-(4-Chlorophenyl)-3-(1-piperidinyl)-1-propanone hydrochloride, in various body fluids and hair of children. This research is crucial for understanding drug distribution and metabolism in pediatric cases of drug exposure or intoxication (Favretto et al., 2013).
Learning and Memory Modulation by 5-HT4 Receptors
Subheading
5-HT4 Receptors in Cognitive ProcessesAnother study investigated the effects of 5-HT4 receptor agonists on learning and memory in an associative task. The results suggested the significant role of these receptors in cognitive functions, indicating the potential of receptor-targeted therapies for cognitive impairments (Marchetti et al., 2000).
特性
IUPAC Name |
1-(4-chlorophenyl)-3-piperidin-1-ylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO.ClH/c15-13-6-4-12(5-7-13)14(17)8-11-16-9-2-1-3-10-16;/h4-7H,1-3,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHSXEWCSJYSTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(=O)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200507 | |
| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(1-piperidinyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5250-05-5 | |
| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(1-piperidinyl)-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005250055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanone, 1-(4-chlorophenyl)-3-(1-piperidinyl)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROPHENYL)-3-(1-PIPERIDINYL)-1-PROPANONE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(4-Butyl-phenyl)-thiazol-2-yl]-3-furan-2-yl-acrylonitrile](/img/structure/B1656301.png)
![1,3-Diphenyl-3-[(quinolin-6-yl)amino]propan-1-one](/img/structure/B1656303.png)


![[4-[(E)-2-acetamido-3-(butan-2-ylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate](/img/structure/B1656308.png)

![N-[3-chloro-4-(2,3-dichlorophenoxy)phenyl]acetamide](/img/structure/B1656312.png)



![1-[(2,2-Dichlorocyclopropyl)methyl]-4-methoxybenzene](/img/structure/B1656317.png)
![Ethanamine, 2-(2-butoxyethoxy)-N,N-bis[2-(2-butoxyethoxy)ethyl]-](/img/structure/B1656320.png)
